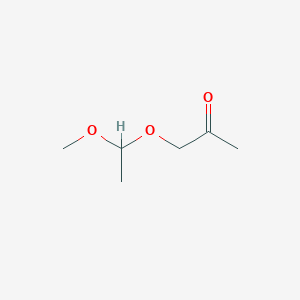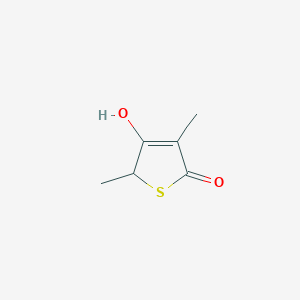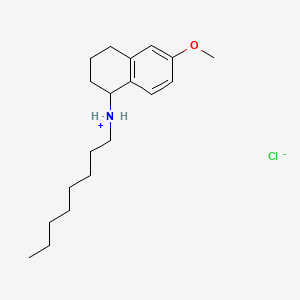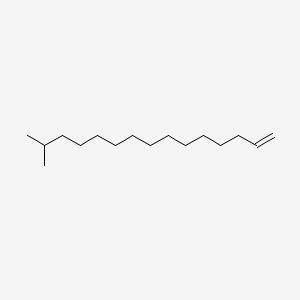
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone is a chemical compound with the molecular formula C23H29NO and a molecular weight of 335.53 g/mol This compound is characterized by the presence of a pyrrolidine ring and two phenyl groups attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaH, alkyl halides, in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups contribute to its binding affinity to various enzymes and receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diphenyl-3-hexanone: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
5-(Pyrrolidinyl)methyl-3-hexanone: Lacks the phenyl groups, affecting its reactivity and applications.
4,4-Diphenyl-5-(pyrrolidinyl)methyl-2-pentanone: Similar structure but with a shorter carbon chain, leading to variations in its chemical behavior
Uniqueness
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone is unique due to the combination of its structural features, which confer specific reactivity and potential biological activities. The presence of both the pyrrolidine ring and phenyl groups enhances its versatility in chemical synthesis and its potential as a pharmacologically active compound.
Propiedades
Número CAS |
63765-89-9 |
|---|---|
Fórmula molecular |
C23H29NO |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
5-methyl-4,4-diphenyl-6-pyrrolidin-1-ylhexan-3-one |
InChI |
InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)19(2)18-24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3 |
Clave InChI |
ZPRSVXOVKPKZDL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



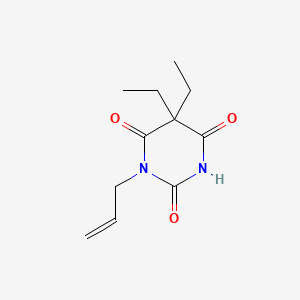


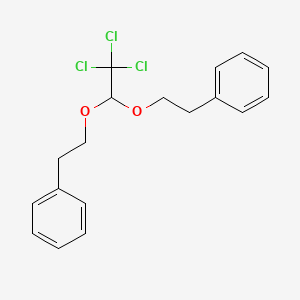
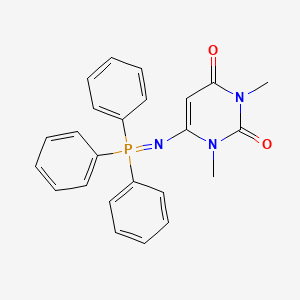
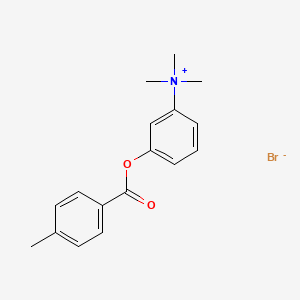
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
